molecular formula C10H18N3O14P3 B10858473 2'-c-Methylcytidine triphosphate

2'-c-Methylcytidine triphosphate

Cat. No.: B10858473
M. Wt: 497.18 g/mol
InChI Key: BENHELOUNGQZRD-VPCXQMTMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methylcytidine triphosphate typically involves the phosphorylation of 2’-C-Methylcytidine. This process can be achieved through various chemical routes, often involving the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite chemistry . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure the successful formation of the triphosphate group.

Industrial Production Methods: Industrial production of 2’-C-Methylcytidine triphosphate may involve more scalable and cost-effective methods. One approach is the use of enzymatic phosphorylation, where specific kinases catalyze the addition of phosphate groups to 2’-C-Methylcytidine . This method can offer higher yields and purity compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 2’-C-Methylcytidine triphosphate primarily undergoes phosphorylation reactions to form its active triphosphate form . It can also participate in substitution reactions, where the methyl group at the 2’ position can be replaced under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of 2’-C-Methylcytidine triphosphate include phosphorylating agents like phosphorus oxychloride and various nucleophiles for substitution reactions . The reactions typically require anhydrous conditions and controlled temperatures to prevent degradation of the compound.

Major Products: The major product of interest is the triphosphate form of 2’-C-Methylcytidine, which is the active species that inhibits viral RNA polymerase . Other products may include various phosphorylated intermediates and substituted analogs, depending on the specific reactions performed.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18N3O14P3

Molecular Weight

497.18 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N3O14P3/c1-10(16)7(14)5(25-8(10)13-3-2-6(11)12-9(13)15)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,14,16H,4H2,1H3,(H,20,21)(H,22,23)(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1

InChI Key

BENHELOUNGQZRD-VPCXQMTMSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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